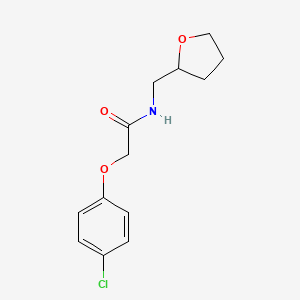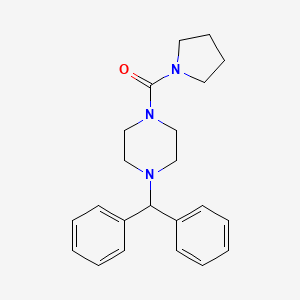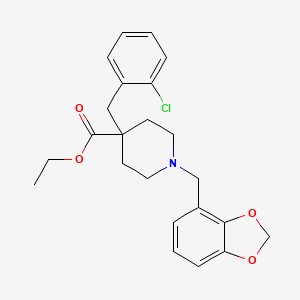
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TFCA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of pharmaceuticals. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions and proteins.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been found to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity profile. However, this compound is a relatively new compound, and its properties and applications are still being studied. Further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Direcciones Futuras
Future research on 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide could focus on its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. This compound could also be studied for its potential use as a drug delivery system, as well as its ability to form stable complexes with metal ions and proteins. Further research is needed to fully understand the mechanism of action of this compound and its potential advantages and limitations for use in lab experiments and as a drug candidate.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide can be synthesized using various methods, including the reaction of 4-chlorophenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form 4-chlorophenol-TEMPO adduct. The adduct is then reacted with tetrahydrofuran (THF) and acetic anhydride to form this compound. Another method involves the reaction of 4-chlorophenol with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO-N) to form 4-chlorophenol-TEMPO-N adduct, which is then reacted with THF and acetic anhydride to form this compound.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDXDWIEHMNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)
![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)
![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B4995900.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)


![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![1-benzyl-5-[(3,4-dimethoxybenzyl)thio]-1H-tetrazole](/img/structure/B4995956.png)
![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)